![molecular formula C15H12N2O B6434307 7-[(pyridin-4-yl)methoxy]quinoline CAS No. 2640946-66-1](/img/structure/B6434307.png)
7-[(pyridin-4-yl)methoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline is a nitrogenous heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine ring . It has a molecular formula of C9H7N .
Synthesis Analysis
There are several synthesis protocols for quinoline construction reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
Quinoline is a pungent, hygroscopic, colorless oily liquid . The molecular weight of quinoline is 129.16 g/mol .Aplicaciones Científicas De Investigación
Role in Drug Discovery
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activities . For instance, a study synthesized and evaluated new target compounds for their antiproliferative activities against different cancer cell lines .
Antioxidant Activity
Quinoline derivatives have also been found to exhibit antioxidant activities . These compounds can neutralize free radicals, which are harmful to our bodies and contribute to aging and diseases.
Anti-inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activities . Inflammation is a common response to injury or illness, and these compounds can help reduce this response.
Antimalarial Activity
Quinoline derivatives have been used in the treatment of malaria . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes.
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activities . This suggests that these compounds could be used in the development of treatments for COVID-19.
Antituberculosis Activity
Quinoline derivatives have demonstrated antituberculosis activities . Tuberculosis is a serious infectious disease that mainly affects the lungs.
Industrial Chemistry Applications
Quinoline and its derivatives have various applications in industrial chemistry . They are used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to interact with various biological targets . For instance, some quinoline derivatives have shown inhibitory potency towards the COX-2 enzyme .
Mode of Action
It’s known that the electron-donating group at the seventh position of the quinoline core moiety can influence the functional efficacy of the compound . The presence of a pyridin-4-yl group might also influence the interaction with its targets.
Biochemical Pathways
Quinoline derivatives have been associated with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The lipophilic properties of substituents on the quinoline ring can influence the pharmacokinetics of quinoline derivatives .
Result of Action
Quinoline derivatives have been associated with various biological activities, such as anti-inflammatory and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Safety and Hazards
Direcciones Futuras
The future directions in the study of quinoline and its derivatives are vast, given their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Propiedades
IUPAC Name |
7-(pyridin-4-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-13-3-4-14(10-15(13)17-7-1)18-11-12-5-8-16-9-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGVBLBXHNYHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCC3=CC=NC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Pyridin-4-yl)methoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)
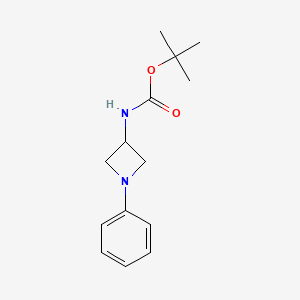
![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)
![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)
![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)
![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)
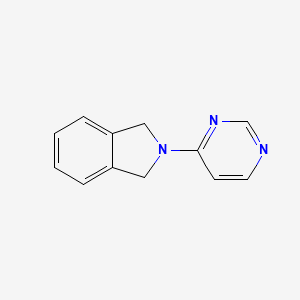
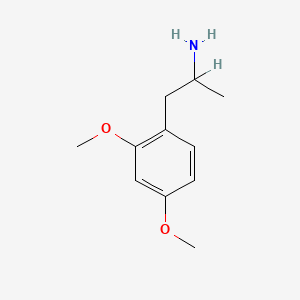
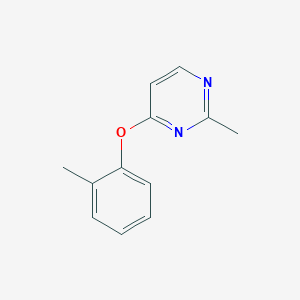
![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)
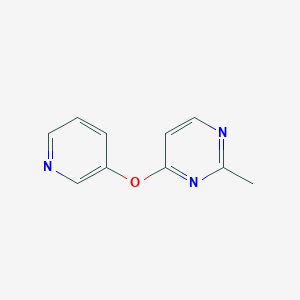
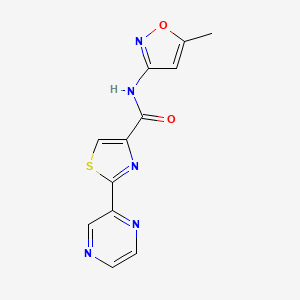
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)